molecular formula C16H17N5 B6443288 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine CAS No. 2640944-81-4

9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine

Cat. No. B6443288
CAS RN: 2640944-81-4
M. Wt: 279.34 g/mol
InChI Key: VQXNRAPDFMUKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine, also known as 9-CP-DMP, is a cyclic amine compound used in scientific research. It is an important molecule in organic synthesis, and has a wide range of applications in scientific research. 9-CP-DMP is an aromatic compound that is composed of a cyclopropyl group and a dimethylphenyl group. It is a versatile molecule that can be used in a variety of research applications, such as drug discovery, drug metabolism, and protein-ligand interactions.

Scientific Research Applications

9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine is an important molecule in drug discovery and drug metabolism. It has been used to study the structure-activity relationships of drugs, as well as to identify potential drug targets. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine has been used to study the interactions between proteins and small molecules, such as ligands. It has also been used to study the structure and binding affinity of proteins, as well as to develop new drugs.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine is not well understood. However, it is believed to interact with proteins and other molecules in a variety of ways. It is known to bind to proteins, which can alter their structure and function. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine can interact with other molecules, such as enzymes, to catalyze chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine are not well understood. However, it is believed to have a variety of effects on the body. For example, it has been shown to bind to proteins and alter their structure and function. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine has been shown to interact with enzymes and other molecules to catalyze chemical reactions.

Advantages and Limitations for Lab Experiments

9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine is a versatile molecule that can be used in a variety of research applications. One of the main advantages of using 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine in lab experiments is its ability to bind to proteins and alter their structure and function. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine can interact with enzymes and other molecules to catalyze chemical reactions. However, one of the main limitations of using 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine in lab experiments is that the mechanism of action is not well understood.

Future Directions

There are a number of potential future directions for research involving 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. First, further research is needed to better understand the mechanism of action of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Additionally, research is needed to better understand the biochemical and physiological effects of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Furthermore, research is needed to develop new methods for synthesizing 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Finally, research is needed to identify new applications for 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine, such as drug discovery and drug metabolism.

Synthesis Methods

9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine can be synthesized using a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphonium salt with an alkyl halide. This method is used to produce a variety of cyclic amines, including 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Other methods used to synthesize 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine include the Stille reaction, the Ullmann reaction, and the Sharpless asymmetric dihydroxylation.

properties

IUPAC Name

9-cyclopropyl-N-(3,4-dimethylphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-10-3-4-12(7-11(10)2)20-15-14-16(18-8-17-15)21(9-19-14)13-5-6-13/h3-4,7-9,13H,5-6H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXNRAPDFMUKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine

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